molecular formula C10H17NO2S B2762773 4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione CAS No. 1795185-22-6

4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione

Cat. No. B2762773
CAS RN: 1795185-22-6
M. Wt: 215.31
InChI Key: PFUSCIQPWKGDKP-UHFFFAOYSA-N
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Description

The compound “4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione” has a CAS Number of 1795185-22-6 and a molecular weight of 215.32 . Its IUPAC name is 4-(but-2-yn-1-yl(methyl)amino)tetrahydro-2H-thiopyran 1,1-dioxide . The compound is also related to Linagliptin, a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO2S/c1-3-4-7-11(2)10-5-8-14(12,13)9-6-10/h10H,5-9H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Scientific Research Applications

Fluorimetric Chemosensors for Ion Recognition

Compounds with similar structural features have been synthesized and evaluated for their photophysical properties and potential as fluorimetric chemosensors. These chemosensors demonstrate strong interactions through donor atoms, enabling the detection of biologically and analytically important ions such as Cu^2+ and Fe^3+ in complex stoichiometry, suggesting potential applications in biochemical sensing and environmental monitoring (Esteves, Raposo, & Costa, 2016).

Electron Transport Layer in Polymer Solar Cells

Novel conjugated polyelectrolytes with electron-deficient backbones demonstrate high conductivity and electron mobility, making them suitable as electron transport layers (ETL) in polymer solar cells. The incorporation of such materials can enhance the power conversion efficiency of solar cells by facilitating electron extraction and reducing exciton recombination, indicating a potential application in renewable energy technologies (Hu et al., 2015).

Inhibitors of Glycolic Acid Oxidase

Derivatives structurally related to "4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione" have been prepared and studied as inhibitors of glycolic acid oxidase (GAO), showing potency in vitro. Such inhibitors can potentially be used in therapeutic applications to manage conditions like primary hyperoxaluria by reducing oxalate levels (Rooney et al., 1983).

Antimicrobial and Antifungal Activity

A series of thiazolidine-2,4-dione derivatives have been synthesized and shown to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This suggests the compound's potential application in developing new antimicrobial agents for treating infectious diseases (Alhameed et al., 2019).

Synthesis and Characterization of Schiff Bases

Schiff bases derived from reactions with diamine compounds show promising applications in materials science, including the formation of hydrogen-bonded dimers that can be utilized in designing novel molecular structures with specific photophysical properties (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

properties

IUPAC Name

N-but-2-ynyl-N-methyl-1,1-dioxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-3-4-7-11(2)10-5-8-14(12,13)9-6-10/h10H,5-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUSCIQPWKGDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(C)C1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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